4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid

Medicinal Chemistry Hydrogen Bonding Drug Design

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid (CAS 1593002-54-0) is a heterocyclic building block featuring a pyrimidine core with a distinct 4-amino, 2-(furan-3-yl), and 5-carboxylic acid substitution pattern. Its molecular formula is C9H7N3O3, with a molecular weight of 205.17 g/mol and a computed XLogP3-AA of 0.7.

Molecular Formula C9H7N3O3
Molecular Weight 205.173
CAS No. 1593002-54-0
Cat. No. B2994911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
CAS1593002-54-0
Molecular FormulaC9H7N3O3
Molecular Weight205.173
Structural Identifiers
SMILESC1=COC=C1C2=NC=C(C(=N2)N)C(=O)O
InChIInChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12)
InChIKeyNBRBLRGRUICSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid: Core Chemical and Structural Profile for Procurement


4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid (CAS 1593002-54-0) is a heterocyclic building block featuring a pyrimidine core with a distinct 4-amino, 2-(furan-3-yl), and 5-carboxylic acid substitution pattern [1]. Its molecular formula is C9H7N3O3, with a molecular weight of 205.17 g/mol and a computed XLogP3-AA of 0.7 [1]. The compound is supplied as a powder with a typical purity of 95% and is stable at room temperature .

Why 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Common Pyrimidine Analogs


The specific arrangement of functional groups on this compound's pyrimidine ring creates a unique electronic and steric profile that is not interchangeable with close structural analogs. The 4-amino group is a potent hydrogen bond donor and acceptor, the furan-3-yl group at position 2 introduces a distinct orientation and electron density compared to other heteroaromatic substituents [1], and the 5-carboxylic acid provides an additional site for covalent linkage or salt formation. Substituting the furan-3-yl for a phenyl, thiophene, or furan-2-yl group can alter the compound's binding affinity, metabolic stability, and synthetic utility in unpredictable ways [2]. Therefore, generic substitution based solely on a shared pyrimidine core risks significant deviations in biological or chemical performance.

Quantitative Differentiation of 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid from its Closest Analogs


Structural Comparison: 4-Amino vs. 4-Acetamido Substitution

The presence of a free primary amine at the 4-position, as opposed to an acetamido group, fundamentally alters the compound's hydrogen-bonding capacity and chemical reactivity [1]. The 4-amino group provides both a hydrogen bond donor and acceptor, which can be critical for target engagement or for forming stable crystal lattices. The acetamido analog (CAS 2680762-92-7) lacks this free amine, reducing its potential for forming strong, directional intermolecular interactions .

Medicinal Chemistry Hydrogen Bonding Drug Design

Lipophilicity Comparison: Furan-3-yl vs. Furan-2-yl Orientation

The position of the furan ring's oxygen atom (3-yl vs. 2-yl) influences the overall dipole moment and, consequently, the lipophilicity of the molecule [1]. While experimental logP values are not available, the computed XLogP3-AA for 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid is 0.7 [1]. The isomeric 2-(furan-2-yl)pyrimidine-5-carboxylic acid analog (CAS not found) would be expected to have a different, albeit unquantified, lipophilicity due to the altered electronic distribution and potential for intramolecular interactions.

ADME Properties Lipophilicity Physicochemical Characterization

Positional Isomer Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid

The location of the carboxylic acid group on the pyrimidine ring dictates the compound's utility as a synthetic intermediate and its potential for specific interactions [1]. The 5-carboxylic acid is positioned para to the amino group and meta to the furan substituent, creating a unique vector for derivatization. In contrast, a 4-carboxylic acid analog, such as 2-(furan-3-yl)pyrimidine-4-carboxylic acid (CAS 1343325-43-8, purity 95%) , has the acid group ortho to the amino group (if present) and ortho to the furan substituent, leading to a completely different spatial arrangement and electronic environment.

Regioselectivity Synthetic Intermediate Structure-Activity Relationship

Optimal Application Scenarios for Procuring 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

This compound is identified as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its specific substitution pattern allows for selective functionalization at the 5-position, a key requirement for constructing more complex nucleoside scaffolds with potential antiviral or anticancer activity.

Structure-Activity Relationship (SAR) Studies on Furan-Containing Heterocycles

The unique combination of a 4-amino group, a furan-3-yl substituent, and a 5-carboxylic acid makes this compound an ideal core for exploring SAR around pyrimidine-based scaffolds. As demonstrated in studies of A2B adenosine receptor antagonists, systematic exploration of heterocyclic cores is essential for optimizing affinity and selectivity [2]. This compound can serve as a starting point for generating a focused library of analogs.

Development of Novel Hydrogen-Bonding Motifs in Crystal Engineering

The presence of both a strong hydrogen-bond donor (4-amino) and a strong hydrogen-bond acceptor (5-carboxylic acid) on a rigid aromatic scaffold makes this compound a promising building block for crystal engineering and the study of supramolecular synthons [3]. Its ability to form directional intermolecular interactions can be exploited to design new co-crystals or metal-organic frameworks.

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